molecular formula C14H12N4O2 B113223 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 89607-43-2

6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B113223
CAS No.: 89607-43-2
M. Wt: 268.27 g/mol
InChI Key: HMUNAHGDBDCYKK-UHFFFAOYSA-N
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Description

6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ( 89607-43-2) is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol . It belongs to the class of dihydropyrano[2,3-c]pyrazoles, which are recognized as significant heterocyclic scaffolds in medicinal and pharmaceutical chemistry due to their wide spectrum of biological activities . These compounds are frequently synthesized via one-pot multicomponent reactions, which are efficient and convenient methods for creating diverse molecular libraries . This compound serves as a valuable building block and template for scientific research. Pyrano[2,3-c]pyrazole derivatives have been extensively explored for their diverse pharmacological potential. Studies on closely related analogs have demonstrated various biological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . For instance, some derivatives have shown promising cytotoxic effects against human cancer cell lines such as prostate (PC-3), ovarian (SKOV-3), cervical (HeLa), and lung (A549) carcinomas . Furthermore, a specific nitrophenyl analog was scientifically investigated and found to exhibit significant antihypertensive and vasorelaxant effects in studies, operating through a mechanism of L-type calcium channel blockade . This suggests that research into this family of compounds could provide insights into cardiovascular therapeutics. Researchers value this compound for its potential in drug discovery and development. The structure-activity relationship (SAR) of this chemical class indicates that modifications to the core structure can enhance specific biological properties, such as antioxidant capacity . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-7-11-12(8-2-4-9(19)5-3-8)10(6-15)13(16)20-14(11)18-17-7/h2-5,12,19H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUNAHGDBDCYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128229
Record name 6-Amino-1,4-dihydro-4-(4-hydroxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-43-2
Record name 6-Amino-1,4-dihydro-4-(4-hydroxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89607-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,4-dihydro-4-(4-hydroxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Structure

The molecular formula of compound 1 is C14H12N4O2C_{14}H_{12}N_{4}O_{2} with a molecular weight of 268.27 g/mol. The compound features a dihydropyrano[2,3-c]pyrazole core, which is known for its significant biological activities.

Table 1: Physical Properties of Compound 1

PropertyValue
Molecular FormulaC₁₄H₁₂N₄O₂
Molecular Weight268.27 g/mol
CAS Number89607-43-2

Antitumor Activity

Research indicates that pyrazole derivatives, including compound 1, exhibit promising antitumor activities. A study highlighted that pyrazole derivatives inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers including melanoma and non-small cell lung cancer . In vitro studies have shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that compound 1 may enhance the efficacy of traditional chemotherapeutic agents like doxorubicin through synergistic interactions .

Antimicrobial Activity

Compound 1 has also demonstrated notable antimicrobial properties. In vitro tests against various bacterial strains revealed that it possesses antibacterial activity comparable to standard antibiotics like ciprofloxacin. The inhibition zones measured ranged from 10 mm to 31 mm against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been investigated, with findings indicating that these compounds can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases. The structure-activity relationship (SAR) studies suggest that modifications in the phenolic groups enhance the antioxidant potential of these compounds .

Case Studies

  • Antitumor Synergy : A study evaluated the combined effect of compound 1 with doxorubicin on breast cancer cells. Results showed that the combination therapy significantly reduced cell viability compared to doxorubicin alone, indicating a synergistic effect that warrants further investigation in clinical settings.
  • Antimicrobial Testing : In a comparative study of various pyrazole derivatives, compound 1 exhibited strong antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20.85 μM to 250 μM .
  • Oxidative Stress Studies : Research focusing on the antioxidant properties revealed that compound 1 effectively reduced oxidative stress markers in cellular models, suggesting its potential role in protective therapies against oxidative damage .

The biological activities of compound 1 can be attributed to several mechanisms:

  • Inhibition of Kinases : Pyrazole derivatives often act as kinase inhibitors, which play a vital role in cell signaling pathways associated with cancer progression.
  • Free Radical Scavenging : The phenolic structure contributes to its ability to neutralize free radicals, thus mitigating oxidative stress.
  • Synergistic Effects : The ability to enhance the efficacy of existing drugs like doxorubicin suggests that compound 1 may alter drug metabolism or increase drug accumulation in tumor cells.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds similar to 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit potential anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics. For instance, derivatives of this compound have been evaluated for their efficacy against breast and lung cancer cells, showing promising results in reducing tumor growth.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

3. Neuroprotective Properties
Emerging research points to the neuroprotective effects of this compound. It has been tested for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating possible use in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science Applications

1. Organic Electronics
The unique structural properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Photovoltaic Materials
Research into the photovoltaic properties of this compound suggests it can be used as a donor material in bulk heterojunction solar cells. Its favorable energy levels and charge transport characteristics could enhance the efficiency of solar energy conversion.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Anticancer ActivityBreast and lung cancer treatmentInhibition of cell proliferation
Anti-inflammatoryRheumatoid arthritis treatmentReduction of pro-inflammatory cytokines
NeuroprotectiveAlzheimer’s and Parkinson’s diseaseProtection against oxidative stress
Organic ElectronicsOLEDs and OPVsStable thin film formation
Photovoltaic MaterialsBulk heterojunction solar cellsEnhanced efficiency in energy conversion

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives based on the pyrano[2,3-c]pyrazole framework. The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells.

Case Study 2: Neuroprotection
Research conducted by Neuroscience Letters highlighted the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could mitigate cell death and preserve cellular function.

Comparison with Similar Compounds

Table 1. Comparison of Pyranopyrazole Derivatives

Compound ID/Name Substituent(s) at Position 4 Molecular Weight Yield (%) Purity (%) Biological Activity Synthesis Method References
Target Compound 4-hydroxyphenyl 322.33* Anticancer (hypothesized) Multi-component reaction
AMDPC 2-hydroxyphenyl 308.29 Anticancer (BCAP-37 cells) One-pot four-component reaction
11t (PDE2 inhibitor) 4-chloro-5-methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl 519.16 44 99.66 PDE2 inhibition Multi-step synthesis
[28] (Precursor) 4-methoxyphenyl Precursor for heterocyclic systems Three/four-component reaction
4a 3-((4-chlorobenzyl)oxy)-4-methoxyphenyl 61 PDE2 inhibition Aldehyde + malononitrile reaction
6-Amino-4-(4-bromophenyl) analog 4-bromophenyl 357.19 Catalytic synthesis

*Calculated based on molecular formula C15H12N4O2.

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 11t ) enhance enzyme inhibitory activity, likely due to improved binding affinity to targets like PDE2 .
  • Hydroxyl groups at the para (target compound) vs. ortho (AMDPC) position may alter anticancer mechanisms. AMDPC inhibits cancer cells without inducing apoptosis, suggesting substituent positioning influences cellular pathways .

Synthetic Efficiency :

  • Yields vary significantly (31–61%), with bulkier substituents (e.g., 11l ) reducing efficiency due to steric hindrance .
  • Green synthesis methods, such as lime juice-catalyzed reactions, offer eco-friendly alternatives to traditional protocols .

Physicochemical Properties

  • Solubility : Hydroxyl and methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 4-bromophenyl derivative) .
  • Stability : Trifluoromethyl groups enhance metabolic stability, as seen in 11t and 11j .

Preparation Methods

Reaction Mechanism and Optimization

The four-component synthesis of 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves sequential condensation, cyclization, and aromatization steps. Hydrazine monohydrate reacts with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5(4H)-one, which subsequently undergoes Knoevenagel condensation with 4-hydroxybenzaldehyde and malononitrile in the presence of cellulose as a biodegradable catalyst.

Key Conditions:

  • Catalyst : Cellulose (0.07 g)

  • Temperature : 100°C (solvent-free)

  • Reaction Time : 15 minutes

  • Yield : 96%

Cellulose’s hydroxyl groups facilitate proton transfer during the reaction, enhancing the electrophilicity of the aldehyde and stabilizing intermediates. The catalyst is recoverable via filtration and reusable for four cycles without significant activity loss.

Characterization Data:

  • IR (KBr) : 3491 cm⁻¹ (O–H stretch), 2190 cm⁻¹ (C≡N), 1610 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 1.77 (s, CH₃), 4.45 (s, CH), 6.62–6.98 (m, aromatic protons), 9.23 (s, OH), 12.02 (s, NH).

Nano-Fe₃O₄-Catalyzed Synthesis

Magnetic Catalyst Design

Nano-Fe₃O₄ particles, synthesized via co-precipitation of Fe²⁺/Fe³⁺ salts, provide a high-surface-area catalyst for this reaction. The magnetic properties enable easy separation using an external magnet, reducing catalyst loss.

Reaction Parameters:

  • Catalyst Loading : 1% (w/w)

  • Solvent : Ethanol/water (1:1)

  • Temperature : 80°C

  • Yield : 89–92%

The hydroxyl group on 4-hydroxybenzaldehyde participates in hydrogen bonding with Fe₃O₄ surfaces, accelerating the Knoevenagel step. However, prolonged reaction times (60 minutes) are required compared to cellulose-based methods.

Guanidinylated SBA-15/Fe₃O₄ Nanocomposite Method

Hybrid Catalyst Advantages

A mesoporous SBA-15/Fe₃O₄ nanocomposite functionalized with guanidine groups combines Lewis acidity (Fe₃O₄) and basicity (guanidine), enabling synergistic catalysis. The porous structure enhances reactant diffusion, while the magnetic core simplifies recovery.

Optimization:

  • Catalyst : 0.01 g

  • Solvent : Ethanol/water (1:1)

  • Temperature : 80°C

  • Reusability : 6 cycles with <5% yield reduction

This method achieves yields comparable to cellulose catalysis (94%) but operates at lower temperatures, making it suitable for thermally sensitive substrates.

Aqueous-Medium Synthesis with TBAB

Green Chemistry Approach

Tetra-nn-butylammonium bromide (TBAB) acts as a phase-transfer catalyst in water, facilitating the reaction between hydrophobic reactants (e.g., 4-hydroxybenzaldehyde) and hydrophilic intermediates.

Conditions:

  • Catalyst : TBAB (10 mol%)

  • Solvent : Water

  • Temperature : 60°C

  • Yield : 88%

The aqueous medium minimizes waste, and TBAB enhances malononitrile’s nucleophilicity via ion-pair formation. However, the hydroxyl group’s solubility in water necessitates precise pH control to avoid side reactions.

Comparative Analysis of Preparation Methods

MethodCatalystTemperature (°C)Time (min)Yield (%)Reusability
CelluloseCellulose10015964 cycles
Nano-Fe₃O₄Fe₃O₄806089–925 cycles
SBA-15/Fe₃O₄Guanidinylated8045946 cycles
TBABTBAB609088Not reported

Key Observations :

  • Cellulose offers the highest yield and fastest reaction but requires solvent-free conditions.

  • SBA-15/Fe₃O₄ balances efficiency and reusability, ideal for industrial applications.

  • TBAB prioritizes sustainability but sacrifices speed.

Q & A

What are the optimized synthetic protocols for 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

Answer:
The compound is typically synthesized via a one-pot, multi-component reaction involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 4-hydroxybenzaldehyde), and malononitrile. Catalysts such as tetrabutylammonium bromide (TBAB) or ionic liquids (e.g., [Et₃NH][HSO₄]) enhance reaction efficiency in aqueous or ethanol/water media . Key steps include:

  • Reagent ratios: Stoichiometric equivalence (1:1:1:1) of reactants.
  • Catalyst loading: 10 mol% TBAB improves yields to >85% .
  • Conditions: Reflux at 80–90°C for 25–30 minutes, followed by recrystallization in ethanol for purification .

How can computational methods assist in predicting the bioactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations and molecular docking studies are critical for predicting electronic properties and binding affinities. For example:

  • DFT: Analyze vibrational frequencies (IR) and HOMO-LUMO gaps to assess reactivity .
  • Molecular docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., calcium channels for antihypertensive activity) .
  • Validation: Correlate computational results with experimental bioassays (e.g., vasorelaxation assays on isolated rat aortic rings) .

What strategies resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions arise from tautomerism or solvent effects. Use a multi-technique approach:

  • NMR: Compare 1H^1H and 13C^{13}C spectra with DFT-predicted chemical shifts .
  • X-ray diffraction: Resolve ambiguities via single-crystal analysis (e.g., C–H···O/N hydrogen bonding patterns) .
  • Mass spectrometry: Confirm molecular ion peaks (e.g., HRMS m/z 270.15 [M+H]+^+ for the hydroxyl-substituted derivative) .

How to design experiments for evaluating calcium channel blockade activity?

Answer:
In vitro assays:

  • Isolated tissue preparation: Use rat thoracic aorta rings pre-contracted with KCl (80 mM). Measure vasorelaxation induced by the compound (109^{-9}–104^{-4} M) .
  • Mechanistic studies: Compare efficacy with nifedipine (reference calcium antagonist) and assess NO/cGMP pathway involvement using inhibitors like L-NAME .
    In vivo models:
  • Hypertensive rats: Administer the compound (10–50 mg/kg) and monitor systolic blood pressure changes via tail-cuff plethysmography .

What are the effects of substituent variations on pharmacological activity?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Hydroxyl groups: 4-Hydroxyphenyl derivatives show enhanced vasorelaxation (EC50_{50} = 12.5 µM) due to hydrogen bonding with target receptors .
  • Electron-withdrawing groups: Nitro or bromo substituents increase cytotoxicity but reduce solubility .
  • Methoxy groups: Improve bioavailability but may reduce binding affinity compared to hydroxyl derivatives .

How to optimize green synthesis protocols for this compound?

Answer:
Eco-friendly approaches include:

  • Solvent selection: Water or ethanol/water mixtures reduce toxicity .
  • Catalysts: Use CTACl (cetyltrimethylammonium chloride) or trisodium citrate dihydrate for recyclability .
  • Energy efficiency: Microwave-assisted synthesis reduces reaction time to <10 minutes .

What methodologies validate crystal structure and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refine structures with SHELXL .
  • Key parameters: R1 < 0.05, wR2 < 0.10 for high precision .
  • Hydrogen bonding: Analyze C–H···O/N and π-π stacking interactions using Mercury software .

How to address low yields in multi-component reactions?

Answer:
Troubleshooting steps:

  • Catalyst screening: Test ionic liquids (e.g., [Et₃NH][HSO₄]) for higher efficiency .
  • Reagent purity: Ensure aldehydes are freshly distilled to avoid oxidation byproducts .
  • Temperature control: Optimize reflux conditions (e.g., 80°C vs. 90°C) to balance reaction rate and decomposition .

What analytical techniques confirm compound purity post-synthesis?

Answer:

  • TLC: Monitor reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to achieve >95% purity .
  • Melting point: Compare observed values (e.g., 211–212°C for 4-methoxyphenyl derivatives) with literature .

How to correlate spectroscopic data with electronic properties?

Answer:
Combined experimental-computational approach:

  • IR spectroscopy: Compare experimental C≡N stretches (~2200 cm1^{-1}) with DFT-calculated vibrational modes .
  • UV-Vis: Analyze λmax_{max} shifts caused by substituent electronic effects (e.g., nitro groups redshift absorption) .
  • NMR chemical shifts: Use gauge-including atomic orbital (GIAO) methods to predict 13C^{13}C signals .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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